An In-depth Technical Guide to the Chemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
An In-depth Technical Guide to the Chemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Scaffold of Potential
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] Its derivatization offers a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a specific, yet underexplored, derivative: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS No. 99419-04-4). While direct, in-depth literature on this particular molecule is sparse, its structural motifs—a dihydropyrimidine core, a methoxy substituent, and a hydrazono group—suggest a rich chemical landscape ripe for exploration in drug discovery and chemical biology.
This document serves as a comprehensive technical guide, synthesizing information from analogous structures and established chemical principles to provide a robust understanding of the synthesis, structure, reactivity, and potential applications of this intriguing molecule. As a Senior Application Scientist, the aim is to not only present data but to also provide the causal reasoning behind experimental design and interpretation, empowering researchers to confidently engage with this chemical entity.
Section 1: Molecular Structure and Physicochemical Properties
Structural Elucidation and Tautomerism
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine exists in a tautomeric equilibrium with its aromatic isomer, 4-hydrazino-5-methoxypyrimidine. This phenomenon is common in heterocyclic compounds containing amino and imino functionalities. The hydrazono-dihydropyrimidine form possesses an exocyclic double bond, while the hydrazino-pyrimidine form is aromatic. The predominant tautomer can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily refer to the compound by its dihydropyrimidine name, while acknowledging the existence and potential significance of its aromatic tautomer.
Table 1: Physicochemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
| Property | Value | Source |
| CAS Number | 99419-04-4 | N/A |
| Molecular Formula | C₅H₈N₄O | N/A |
| Molecular Weight | 140.14 g/mol | N/A |
| SMILES | COC1=CNC=NC1=NN | N/A |
| Predicted Boiling Point | 291.7 ± 50.0 °C | N/A |
| Predicted Density | 1.38 ± 0.1 g/cm³ | N/A |
Spectral Characteristics (Predicted)
¹H NMR Spectroscopy:
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CH₃ (methoxy): A singlet peak is expected around δ 3.8-4.0 ppm.
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NH₂ (hydrazono): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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NH (ring): A broad singlet, also dependent on experimental conditions.
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CH (pyrimidine ring): A singlet or doublet (depending on coupling with the ring NH) is anticipated in the aromatic region, likely around δ 7.5-8.0 ppm.
¹³C NMR Spectroscopy:
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CH₃ (methoxy): A signal is expected around δ 55-60 ppm.
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C-O (pyrimidine ring): The carbon attached to the methoxy group is predicted to appear around δ 150-160 ppm.
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C=N (pyrimidine ring): The imine-like carbons in the ring will likely resonate at lower fields, in the range of δ 140-160 ppm.
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C-H (pyrimidine ring): The carbon bearing a hydrogen atom is expected to have a chemical shift in the range of δ 120-130 ppm.
Infrared (IR) Spectroscopy:
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N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazono and ring amine groups.
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C-H stretching: Peaks around 2850-3100 cm⁻¹ due to the methyl and aromatic C-H bonds.
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C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
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C-O stretching: A distinct band for the methoxy group's C-O bond, typically found around 1050-1250 cm⁻¹.
Mass Spectrometry:
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Molecular Ion (M⁺): A prominent peak at m/z = 140.
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Key Fragmentation Patterns: Expect losses of small, stable molecules such as diazene (N₂H₂), ammonia (NH₃), and the methyl group (CH₃), as well as characteristic fragmentation of the pyrimidine ring.
Section 2: Synthesis and Purification
A definitive, published synthetic protocol for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not currently available. However, based on established methods for the synthesis of analogous hydrazinopyrimidines, a reliable synthetic strategy can be proposed.[4][5] The most plausible approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 5-methoxypyrimidine precursor with hydrazine.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized 5-methoxypyrimidine derivative. A common precursor would be 4-chloro-5-methoxypyrimidine.
Caption: Proposed synthetic workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Precursor)
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxypyrimidin-4-ol (1.0 eq).
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Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
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Dissolve the purified 4-chloro-5-methoxypyrimidine (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature with stirring.
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Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Section 3: Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is primarily dictated by the nucleophilic hydrazono group and the electron-rich dihydropyrimidine ring. This combination of functional groups opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in organic synthesis.
Reactions at the Hydrazono Moiety
The hydrazono group is a versatile handle for the construction of various heterocyclic systems. A key reaction is its condensation with dicarbonyl compounds or their equivalents to form fused pyrazole rings, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. These are purine analogs and have been extensively studied for their biological activities.
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.
Reactions Involving the Dihydropyrimidine Ring
The dihydropyrimidine ring can potentially undergo oxidation to its aromatic pyrimidine counterpart. Furthermore, the methoxy group at the 5-position can influence the regioselectivity of electrophilic substitution reactions on the ring, should the ring be sufficiently activated.
Section 4: Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, the extensive research on structurally related pyrimidine and hydrazone derivatives provides a strong basis for predicting its potential therapeutic applications.
-
Anticancer Activity: Many pyrimidine derivatives are known to exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[2]
-
Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs. The hydrazone moiety is also a well-known pharmacophore in this therapeutic area.
-
Anti-inflammatory Properties: Certain dihydropyrimidine derivatives have shown promise as anti-inflammatory agents.[6]
The combination of the pyrimidine core, the methoxy group (which can modulate lipophilicity and metabolic stability), and the reactive hydrazono group makes 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine a highly attractive scaffold for lead generation in drug discovery programs targeting these and other diseases.
Section 5: Conclusion and Future Directions
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents a molecule of significant synthetic and medicinal potential that is currently underexplored. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential for further derivatization and biological evaluation.
Future research should focus on:
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Validating the Proposed Synthesis: The successful synthesis and unambiguous characterization of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine are the essential first steps.
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Exploring its Reactivity: A systematic investigation of its reactivity will unlock its full potential as a synthetic building block.
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Biological Screening: Comprehensive biological screening against a panel of relevant targets (e.g., kinases, microbial enzymes) will be crucial to identify its therapeutic potential.
By providing this foundational knowledge, it is hoped that this guide will stimulate further research into this promising molecule and contribute to the advancement of medicinal chemistry and drug discovery.
References
Sources
- 1. 2,2'-Azobis[2,4-dimethylvaleronitrile] | LGC Standards [lgcstandards.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. jsscacs.edu.in [jsscacs.edu.in]
- 6. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
